2-Amino-4-methylbenzophenone CAS number 4937-62-6
2-Amino-4-methylbenzophenone CAS number 4937-62-6
An In-depth Technical Guide to 2-Amino-4-methylbenzophenone (CAS No. 4937-62-6)
Authored by: A Senior Application Scientist
Abstract
2-Amino-4-methylbenzophenone is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of a wide array of heterocyclic compounds and complex organic molecules. Its diaryl ketone structure, featuring both an amine and a methyl-substituted aromatic ring, provides a unique platform for synthetic transformations. This guide offers a comprehensive technical overview intended for researchers, chemists, and professionals in drug discovery and materials science. We will delve into its physicochemical properties, explore robust synthetic methodologies including Friedel-Crafts acylation and Suzuki-Miyaura coupling, detail analytical techniques for characterization and purity assessment, discuss its key applications as a precursor to pharmacologically active agents, and provide essential safety and handling protocols.
Physicochemical and Structural Characteristics
2-Amino-4-methylbenzophenone is a yellow crystalline solid.[1][2] A precise understanding of its chemical and physical properties is fundamental for its application in synthetic chemistry and material science. These properties dictate the choice of solvents, reaction conditions, and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 4937-62-6 | [3] |
| Molecular Formula | C₁₄H₁₃NO | [3] |
| Molecular Weight | 211.26 g/mol | |
| Melting Point | 65-66 °C | [4] |
| Appearance | Yellow, Fine Crystalline Powder | [1][2] |
| IUPAC Name | (2-Amino-4-methylphenyl)(phenyl)methanone | [5] |
| Synonyms | 2-Benzoyl-5-methylaniline, 4-Methyl-2-aminobenzophenone | [3] |
| SMILES | Cc1ccc(c(N)c1)C(=O)c2ccccc2 | [3] |
| InChI | 1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | [3] |
| InChIKey | YINYAGBOKBLJHY-UHFFFAOYSA-N |
Synthetic Methodologies: A Strategic Overview
The synthesis of unsymmetrical diaryl ketones like 2-Amino-4-methylbenzophenone is a cornerstone transformation in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups. We will explore two primary, field-proven strategies.
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust and fundamental method for forming the C-C bond between an aromatic ring and an acyl group, making it a primary choice for synthesizing aryl ketones.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism.[6]
Causality of Experimental Design: The core of this reaction involves activating an acylating agent (e.g., benzoyl chloride) with a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[6] This ion is then attacked by the π-electron system of an electron-rich aromatic ring. A critical consideration for synthesizing 2-Amino-4-methylbenzophenone is that the free amino group on the aniline derivative is a Lewis base and would irreversibly coordinate with the AlCl₃ catalyst, deactivating it and preventing the reaction. Therefore, the amino group must be protected prior to acylation, typically as an amide (e.g., acetanilide), and deprotected in a subsequent step. The acyl group is deactivating, which advantageously prevents polysubstitution reactions.[6]
Caption: Friedel-Crafts Acylation mechanism for benzophenone synthesis.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Step 1 (Protection): Acetylate 3-methylaniline with acetyl chloride or acetic anhydride to form N-(3-methylphenyl)acetamide.
-
Step 2 (Acylation):
-
Suspend anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂) under a nitrogen atmosphere in a flask equipped with a dropping funnel and stir bar. Cool the suspension in an ice/water bath.[7]
-
Add benzoyl chloride (1.0 equivalent) to the suspension and stir for 15 minutes.
-
Slowly add a solution of N-(3-methylphenyl)acetamide (1.0 equivalent) in CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
-
Step 3 (Workup):
-
Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with additional portions of CH₂Cl₂.[7]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7]
-
-
Step 4 (Deprotection): Reflux the crude product from Step 3 in an aqueous solution of hydrochloric acid or sulfuric acid to hydrolyze the amide protecting group.
-
Step 5 (Purification): Neutralize the acidic solution with a base (e.g., NaOH) to precipitate the free amine product. The resulting solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.[7][8]
The Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, particularly for synthesizing biaryls and diaryl ketones.[9] It offers milder reaction conditions and broader functional group tolerance compared to classical methods. The synthesis of a diaryl ketone can be achieved by coupling an arylboronic acid with an acyl electrophile (e.g., an acyl chloride).[9][10] This approach avoids the direct handling of toxic carbon monoxide gas, which is required in the carbonylative variant.[9]
Causality of Experimental Design: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle is initiated by the oxidative addition of the active Pd(0) catalyst into the carbon-acyl bond of the electrophile. A subsequent transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center, is crucial and is typically facilitated by a base. The final reductive elimination step forms the desired ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle for the Acyl Suzuki-Miyaura Coupling.
Conceptual Protocol: Synthesis via Suzuki-Miyaura Coupling
-
Reactants: Combine 2-amino-4-methylphenylboronic acid (or its ester) (1.0 equivalent), benzoyl chloride (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, ~2.0 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[10]
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature typically ranging from 80-110 °C.
-
Monitoring: Track the disappearance of starting materials and the formation of the product via TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture, filter off solids, and partition the filtrate between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the crude product using flash column chromatography to isolate 2-Amino-4-methylbenzophenone.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized 2-Amino-4-methylbenzophenone. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.
Caption: General analytical workflow for compound validation.
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[11] A reverse-phase method is typically employed for benzophenone derivatives.[12][13]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic ketones.[13] |
| Mobile Phase | Acetonitrile and Water (Isocratic or Gradient) | A common solvent system for reverse-phase HPLC offering good separation.[12][13] |
| Detector | UV at ~254 nm or Diode Array | Benzophenones have strong UV absorbance, allowing for sensitive detection.[13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Injection Vol. | 10 µL | A typical volume for analytical injections. |
Protocol: Purity Analysis by RP-HPLC
-
Standard Preparation: Prepare a stock solution of a reference standard of 2-Amino-4-methylbenzophenone in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard solutions and the sample solution.
-
Data Processing: Determine the retention time of the main peak by comparison with the reference standard. Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the detection wavelength.
Spectroscopic Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure determination.[14][15] The ¹H NMR spectrum will show characteristic signals for the aromatic protons in their distinct chemical environments, the methyl group singlet, and the broad singlet for the amine protons. The ¹³C NMR spectrum will confirm the presence of 14 unique carbon atoms, including the characteristic carbonyl carbon signal (~195-200 ppm).[15]
-
Infrared (IR) Spectroscopy: FTIR analysis is used to identify key functional groups.[16] The spectrum of 2-Amino-4-methylbenzophenone will exhibit characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ketone (~1640-1680 cm⁻¹), and C-H stretching of the aromatic rings (~3000-3100 cm⁻¹).
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 211.26 would be expected.
Applications in Research and Drug Development
The benzophenone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[17] 2-Amino-4-methylbenzophenone serves as a crucial starting material for synthesizing more complex molecules with significant therapeutic potential.
-
Synthesis of Heterocycles: It is a key precursor for various heterocyclic systems, including quinolines, quinazolines, and benzodiazepines, many of which exhibit a broad range of pharmacological activities.[18]
-
Precursor to CNS Agents: The related compound 2-aminobenzophenone is a well-known precursor to drugs like diazepam. 2-Amino-4-methylbenzophenone is used in analogous synthetic pathways. For example, it has been used as a starting reagent in the synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, a potent CCKB antagonist.
-
Antitumor and Antimalarial Research: Diaryl ketones are investigated for their potential as anticancer and antimalarial agents.[17] 2-Amino-4-methylbenzophenone provides a scaffold that can be further functionalized to generate libraries of compounds for screening against these and other therapeutic targets.[]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent. The following information is summarized from available Material Safety Data Sheets (MSDS).[1][2]
| Safety Aspect | Guideline |
| Hazard Classification | Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335).[5] |
| Handling | Handle in a well-ventilated place, such as a chemical fume hood. Avoid formation of dust and aerosols. Use non-sparking tools.[1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. For dusty conditions, a dust mask (e.g., N95) is recommended.[1] |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention in all cases of significant exposure.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[1][2] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[1] |
Conclusion
2-Amino-4-methylbenzophenone (CAS 4937-62-6) is a compound of significant value to the synthetic chemist. Its preparation via established methods like Friedel-Crafts acylation or modern Suzuki coupling provides reliable access to this versatile intermediate. A multi-technique analytical approach ensures its structural integrity and purity, which is paramount for its subsequent use in the development of novel heterocyclic compounds and potential pharmaceutical agents. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.
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